molecular formula C18H16N2O4 B11041555 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No.: B11041555
M. Wt: 324.3 g/mol
InChI Key: DWXSAVXAEOULJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a complex organic compound with a unique structure that combines a benzodioxole ring, a methoxyphenyl group, and a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the dihydropyrazole ring. The final step involves the oxidation of the dihydropyrazole to form the desired carbaldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

    Oxidation: The major product is 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid.

    Reduction: The major product is 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-methanol.

    Substitution: The major products depend on the substituent introduced, such as 3-(1,3-benzodioxol-5-yl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde can be compared with other similar compounds, such as:

    3-(1,3-benzodioxol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde: Lacks the methoxy group, leading to different chemical and biological properties.

    3-(1,3-benzodioxol-5-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde:

    3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde: Contains a chloro group, which can influence its chemical stability and biological activity.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C18H16N2O4/c1-22-14-5-2-12(3-6-14)16-9-15(19-20(16)10-21)13-4-7-17-18(8-13)24-11-23-17/h2-8,10,16H,9,11H2,1H3

InChI Key

DWXSAVXAEOULJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.